molecular formula C6H5BrFN B572808 4-Bromo-2-fluoro-5-methylpyridine CAS No. 1227577-02-7

4-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B572808
CAS No.: 1227577-02-7
M. Wt: 190.015
InChI Key: MGEKKKTXWYECMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-methylpyridine is a heterocyclic organic compound that belongs to the class of substituted pyridines. It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

This compound interacts with its target, the p38α MAP kinase, through a process known as Suzuki–Miyaura coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The action of this compound on the p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This suggests that the compound may play a role in the regulation of inflammatory responses and could potentially be used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Pharmacokinetics

It is known that the compound can be synthesized starting from 2-fluoro-4-methylpyridine with an overall yield of 294% in 7 linear steps . This suggests that the compound may have good bioavailability due to its efficient synthesis.

Result of Action

The result of the action of this compound is the inhibition of the p38α MAP kinase . This inhibition can lead to a decrease in the release of pro-inflammatory cytokines, potentially reducing inflammation and symptoms in diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling process, which is key to the compound’s mode of action, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Future Directions

4-Bromo-2-fluoro-5-methylpyridine has potential applications in the field of medicinal chemistry. For instance, it has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . This suggests that it could be used in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methylpyridine typically involves halogenation and substitution reactions. One common method is the bromination of 2-fluoro-5-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Bromo-2-methylpyridine

Comparison: 4-Bromo-2-fluoro-5-methylpyridine is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEKKKTXWYECMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227577-02-7
Record name 4-Bromo-2-fluoro-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.